4-Propionylamino-furazan-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

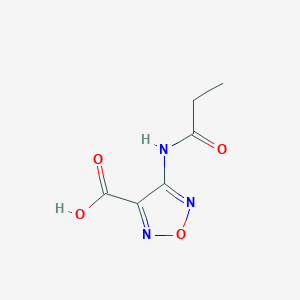

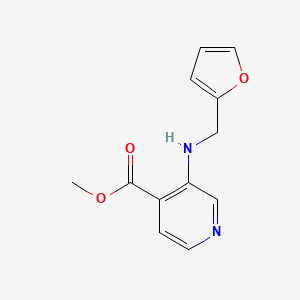

4-Propionylamino-furazan-3-carboxylic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 . It is used for research purposes .

Synthesis Analysis

The synthesis of 4-Propionylamino-furazan-3-carboxylic acid and its derivatives involves the reductive opening of the 1,2,4-oxadiazole ring in 4-R derivatives of (1,2,4-oxadiazol-3-yl)furazans by the action of hydrazine . The starting 1,2,4-oxadiazoles were synthesized from 4-aminofurazan-3-carboxylic acid amidoxime .Molecular Structure Analysis

The molecular structure of 4-Propionylamino-furazan-3-carboxylic acid is represented by the formula C6H7N3O4 . More detailed structural analysis may require techniques such as X-ray single crystal diffraction .Chemical Reactions Analysis

The chemical reactions involving 4-Propionylamino-furazan-3-carboxylic acid are complex and varied. One of the characteristic properties of the 1,2,4-oxadiazole ring, which is part of the compound, is the facile cleavage of the N–O π-bond, enabling easy transformation of this ring to other heterocyclic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Propionylamino-furazan-3-carboxylic acid include a molecular weight of 185.14 and a molecular formula of C6H7N3O4 . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A New Preparative Method for Amidrazones :A study by Stepanov et al. (2015) presents an alternative method for preparing 4-R-furazan-3-carboxylic acid amidrazones through the reductive opening of the 1,2,4-oxadiazole ring. This method enables the synthesis of derivatives with various substitutions, indicating its utility in creating novel compounds for further research applications (Stepanov et al., 2015).

Energetic Materials

Highly Energetic Furazan Derivatives :Tang et al. (2015) synthesized 3,4-di(nitramino)furazan, a highly energetic compound with potential applications in explosives. The study highlights the structural stabilization through nitrogen-rich salts, showcasing the potential of furazan derivatives in developing safer and more powerful energetic materials (Tang et al., 2015).

Insensitive Energetic Materials :Yu et al. (2017) focused on synthesizing insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These materials demonstrated moderate thermal stabilities and insensitivity towards impact and friction, suggesting their applicability in safer energetic formulations (Yu et al., 2017).

Synthetic Methodologies

Intramolecular Cycloaddition for Isoindolo[2,1-b][2]benzazepines :Zubkov et al. (2004) developed an efficient approach to isoindolo[2,1-b][2]benzazepines through intramolecular cycloaddition, starting from acylation of 4-α-furyl-4-N-benzylaminobut-1-enes. This method extends the scope of furazan-based compounds in synthesizing complex heterocyclic systems with potential pharmaceutical applications (Zubkov et al., 2004).

Synthesis of 4,5-Substituted-4H-1,2,4-Triazole-3-thiol Derivatives :Research by Cansiz et al. (2004) involved the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives starting from furan-2-carboxylic acid hydrazide. The chemical properties of these compounds were thoroughly investigated, illustrating the versatility of furazan-3-carboxylic acid derivatives in heterocyclic chemistry (Cansiz et al., 2004).

Safety and Hazards

Zukünftige Richtungen

The future directions of research involving 4-Propionylamino-furazan-3-carboxylic acid could include its use as a promising furazan-based cation in desensitizing energetic compounds . This suggests potential applications in the development of new-generation energetic compounds that are safer and less costly than sensitive energetic compounds .

Eigenschaften

IUPAC Name |

4-(propanoylamino)-1,2,5-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-3(10)7-5-4(6(11)12)8-13-9-5/h2H2,1H3,(H,11,12)(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKOBMSWDMCGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NON=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propionylamino-furazan-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole](/img/structure/B2810007.png)

![1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2810010.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2810012.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2810013.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2810019.png)

![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)